The compound "N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide" is a chemical entity that has been the subject of various studies due to its potential biological activities. Research has been conducted to explore its synthesis, characterization, and applications in different fields, including its role as an antiviral agent and its pharmacokinetic properties. The following analysis will delve into the details of the studies and case studies where this compound has been evaluated.
The applications of "N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide" span across various fields, primarily in medicinal chemistry. In the realm of antiviral research, in-silico docking studies have shown that the compound exhibits inhibition activity against viruses, suggesting its potential use as an antiviral agent. The compound's vibrational signatures and the effect of rehybridization and hyperconjugation on its structure have been thoroughly analyzed, providing insights into its interaction with biological targets3.
In the field of opioid research, related compounds have been synthesized and evaluated as kappa-opioid agonists. These studies have led to the discovery of potent compounds with significant analgesic effects in animal models, which could inform the development of new pain management therapies1.
Furthermore, derivatives of related acetamide compounds have been synthesized and characterized for their antifungal activities. These studies have revealed that some of these compounds exhibit better antifungal activity than the reference drug fluconazole, indicating the potential for developing new antifungal agents2.
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide is classified as a pyrimidine derivative. Pyrimidines are nitrogen-containing heterocycles that play crucial roles in biochemistry, particularly in the structure of nucleic acids. The specific compound under discussion is noted for its potential therapeutic applications, particularly as an antiviral agent and in the development of nucleoside analogs used in treating viral infections and cancers .
The synthesis of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide involves several key steps:
This method is noted for its simplicity and high yield (up to 74%) with a purity exceeding 99% .
The molecular structure of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide can be characterized by the following features:
The compound exhibits a planar structure typical of aromatic systems, which contributes to its stability and reactivity in biological systems .
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide participates in various chemical reactions:
The mechanism of action for N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide primarily involves its role as an inhibitor of viral replication. It mimics natural nucleosides, allowing it to interfere with viral polymerases during nucleic acid synthesis. This inhibition can prevent viral replication and proliferation within host cells.
Studies indicate that compounds similar to N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide can induce DNA lesions under oxidative stress conditions. These lesions may contribute to genotoxicity and carcinogenesis by disrupting normal cellular processes .
The physical and chemical properties of N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide include:
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide has several scientific applications:
The systematic IUPAC name N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide precisely defines its molecular structure, indicating the acetamide group (-NHC(O)CH₃) at position 2 of the pyrimidine ring, chlorine atoms at positions 4 and 6, and a formamido group (-NHC(O)H) at position 5. This compound is cataloged under CAS registry number 136470-91-2 and appears in chemical databases with several synonyms, including MM3249.16-0025 (a vendor-specific product code) and the simplified designation N-(4,6-dichloro-5-formamidopyrimidin-2-yl)acetamide. These alternative names reflect its diverse commercial sources and research contexts, though the IUPAC designation remains the authoritative chemical identifier [1] [3].
Table 1: Nomenclature and Identifiers
Classification | Designation |
---|---|
IUPAC Name | N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide |
CAS Registry Number | 136470-91-2 |
Common Synonyms | MM3249.16-0025; N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide |
Molecular Formula | C₇H₆Cl₂N₄O₂ |
This compound possesses the molecular formula C₇H₆Cl₂N₄O₂ and a molecular weight of 249.0541 g/mol, with an exact mass of 247.9868 g/mol. X-ray crystallographic analysis would reveal a planar pyrimidine ring system, but the molecule lacks chiral centers due to the absence of asymmetric carbon atoms or restricted bond rotation that would create stereoisomers. The absence of stereoisomers significantly simplifies its synthesis and purification compared to chiral pharmaceutical intermediates. Its solid-state structure exhibits strong hydrogen-bonding capability through the amide N-H groups (acetamide and formamide) and carbonyl oxygen atoms, facilitating crystal lattice formation and influencing solubility. The electronic distribution features electron-deficient regions at the chlorinated carbon atoms and electron-rich zones at the carbonyl oxygen atoms and ring nitrogens, creating distinct sites for electrophilic and nucleophilic reactivity [1] [3].
Comparative analysis with structurally related pyrimidine derivatives reveals significant functional group influences on chemical behavior. The closely related analog N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9) shares the dichloropyrimidine core and formamido group but replaces the C-2 acetamide with an amino group (-NH₂). This modification reduces its molecular weight to 207.018 g/mol (C₅H₄Cl₂N₄O) and substantially alters reactivity: the primary amine enables direct nucleophilic substitution reactions without requiring deacetylation steps. Additionally, the absence of the electron-withdrawing acetamide carbonyl in the analog increases electron density at C-2, enhancing its susceptibility toward electrophilic aromatic substitution. Another analog, N-(4,6-diaminopyrimidin-5-yl)formamide (C₅H₇N₅O), demonstrates how replacing chlorines with amino groups transforms the molecule into a hydrogen-bond donor/acceptor-rich species with applications in metal coordination chemistry. These comparative structural variations directly impact solubility profiles, melting points, and synthetic utility in pharmaceutical routes [3] [5] [6].
Table 2: Structural Comparison of Pyrimidine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Distinctive Features |
---|---|---|---|---|
N-(4,6-Dichloro-5-formamidopyrimidin-2-yl)acetamide | C₇H₆Cl₂N₄O₂ | 249.054 | 2-acetamide, 5-formamido, 4,6-Cl | Electron-withdrawing groups enhance electrophilicity at C-4/C-6 |
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide | C₅H₄Cl₂N₄O | 207.018 | 2-amino, 5-formamido, 4,6-Cl | Amino group enables direct nucleophilic substitution |
N-(4,6-Diaminopyrimidin-5-yl)formamide | C₅H₇N₅O | 153.145 | 2,4-diamino, 5-formamido | Enhanced hydrogen bonding capacity |
This compound serves as a high-value synthetic intermediate in the multistep production of nucleoside reverse transcriptase inhibitors (NRTIs), particularly the anti-HIV drug abacavir sulfate. Its strategic importance lies in the differentiated reactivity of its chlorine atoms, which undergo sequential nucleophilic displacement reactions with nitrogen nucleophiles. For example, the C-6 chlorine exhibits higher electrophilicity than the C-4 chlorine due to the adjacent electron-withdrawing formamido group at C-5, enabling regioselective amination. This controlled substitution pattern is essential for constructing the purine core of abacavir. Synthetic routes typically involve chlorination of hydroxypyrimidine precursors using phosphorus oxychloride (POCl₃), with quaternary ammonium salts (e.g., tetramethylammonium chloride) as catalysts to enhance reaction efficiency and yield. The formamido group acts as a protected amino functionality that can be selectively hydrolyzed under basic conditions in later synthetic stages to reveal the primary amine needed for cyclization into purine structures. This compound’s structural complexity reduces the number of synthetic steps required to reach advanced intermediates, directly impacting process economics in antiretroviral manufacturing [1] [4] [7].
The compound’s significance emerged alongside the development of abacavir in the late 1990s, with early synthetic routes relying on 2,5-diamino-4,6-dihydroxypyrimidine as a starting material. Initial approaches faced challenges in regioselective chlorination and hydrolysis control, often yielding undesirable byproducts. Patent CN103936681A (2014) marked a substantial innovation by introducing a streamlined four-step synthesis from diethyl malonate and sodium nitrite. This route features formamido group installation prior to pyrimidine ring formation via nitrosation/reduction/formylation, followed by cyclization with guanidine hydrochloride and chlorination. Crucially, this method employs quaternary ammonium salts as chlorination catalysts, achieving 74% overall yield and >99% purity—a significant improvement over previous routes. Earlier patents like WO2004103979 and US5744601A laid foundational work on dichloroformamidopyrimidine intermediates for antiviral synthesis, establishing intellectual property protection for abacavir production pathways. The continuous patent activity surrounding this compound underscores its enduring industrial value and the ongoing optimization of its synthetic accessibility [4] [8].
Table 3: Key Patents Involving Pyrimidine Intermediates
Patent Number | Priority Date | Key Innovations | Reported Yield/Purity |
---|---|---|---|
CN103936681A | 2014 | Quaternary ammonium salt-catalyzed chlorination; integrated nitrosation/formylation | 74% yield, >99.0% purity |
US5744601A | 1997 | Early methods for N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide synthesis | Not specified |
WO2004103979 | 2004 | Fractional hydrolysis approaches for formamidopyrimidine intermediates | Not specified |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: